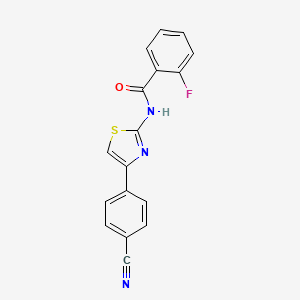

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazole rings and benzamide groups, which are common in medicinal chemistry due to their biological activities. These compounds are often synthesized for their potential therapeutic effects, including antitumor properties , as antagonists for specific receptors like mGluR1 , and for their interesting structural properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with various reagents to form the desired heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a key precursor for further transformations . Another example is the acylation reaction of trifluoroacetic anhydride with an amino-cyano compound, which can be performed under microwave-assisted conditions for efficiency . These methods highlight the importance of regioselective attacks and cyclization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is often confirmed using techniques like X-ray diffraction, which can reveal the conformation of the rings and the planarity of certain groups within the molecule . For example, the crystal structure of a related compound showed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar . These structural details are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, amido, and fluorine. These groups can participate in various reactions, including cyclization and condensation, leading to a diversity of synthesized products . The reactivity can also be tailored to produce compounds with specific properties, such as increased inhibitory effects on cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of electronegative atoms like fluorine can affect the compound's polarity and solubility. The planarity of certain groups within the molecule can influence its ability to stack or form hydrogen bonds, which is important for its supramolecular aggregation and potential biological activity . These properties are essential for the compound's suitability in various applications, including drug development and material science.

Applications De Recherche Scientifique

Antimicrobial Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide and its derivatives exhibit significant antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and found them to have promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of a fluorine atom enhancing their activity. This suggests potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Mehmood et al. (2022) demonstrated that derivatives of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which are structurally similar to this compound, show significant anticancer efficacy against various carcinoma cell lines. These compounds were more active than cisplatin in some cases, indicating their potential as anticancer agents (Mehmood et al., 2022).

Photodegradation and Stability Studies

Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing compounds. Their findings can be relevant to understanding the stability and degradation pathways of this compound under various environmental conditions, which is crucial for its practical applications in pharmaceuticals or other industries (Wu, Hong, & Vogt, 2007).

Imaging and Diagnostic Applications

Fujinaga et al. (2012) synthesized novel radioligands for positron emission tomography (PET) imaging, involving thiazole derivatives. These findings suggest the potential use of this compound derivatives in diagnostic imaging, particularly in PET scans to study brain receptors or other biological targets (Fujinaga et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are cancer cells, specifically HCT-116 and MCF-7 carcinoma cell lines . These cell lines represent colorectal and breast cancer respectively .

Mode of Action

The compound interacts with its targets by inducing caspase-dependent apoptosis , a form of programmed cell death . This interaction results in significant growth inhibition and cytotoxic effects .

Biochemical Pathways

The compound affects the cell cycle and caspase activation pathways . The disruption of these pathways leads to the initiation of apoptosis, resulting in the death of cancer cells .

Pharmacokinetics

The compound’santicancer efficacy against HCT-116 and MCF-7 carcinoma cell lines suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in significant growth inhibition and cytotoxic effects on cancer cells . Specifically, it induces cancer cell death via caspase-dependent apoptosis . This is corroborated by cell count and clonogenic assays using the same cancer cell lines .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide are primarily related to its anticancer efficacy . The compound interacts with various enzymes and proteins within the cell, leading to changes in cellular function

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly carcinoma cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed anticancer effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within the cell can also be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDXEYZNJBASSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)